molecular formula C20H29ClN2O4 B7812771 Quinine hydrochloride hydrate

Quinine hydrochloride hydrate

Cat. No.: B7812771
M. Wt: 396.9 g/mol
InChI Key: MPQKYZPYCSTMEI-WGGWNXAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine hydrochloride hydrate is a hydrated salt form of the naturally occurring cinchona alkaloid quinine. This compound enables research into antimalarial mechanisms, though its exact mode of action against Plasmodium parasites is not fully defined . It is a stereoisomer of quinidine and has been used to study the blockade of voltage-gated and inward-rectifier potassium ion channels in electrophysiology research . This compound is a basic amine and is highly soluble in water, facilitating in vitro studies . Researchers utilize this compound across diverse areas including infectious disease, cardiac electrophysiology, and muscle physiology. It is also employed as a bitter taste agonist in sensory research and as a fluorescence standard in photochemistry due to its well-defined fluorescence quantum yield . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKYZPYCSTMEI-WGGWNXAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Liberation of Quinine Freebase

The patented method begins with quinine sulfate dihydrate, which undergoes alkaline hydrolysis to release quinine freebase. A mass ratio of 1:30–50 (quinine sulfate:water) is treated with dilute hydrochloric acid (1 M) to adjust the pH to 4–5, dissolving the sulfate salt. Subsequent heating to 60–70°C facilitates the addition of 5% sodium hydroxide solution, raising the pH to 9–10. This step precipitates quinine freebase, which is washed to neutrality (pH 7–7.5) and dried at 60–70°C.

Critical Parameters

  • Temperature control : Maintaining 60–70°C prevents thermal degradation of quinine’s stereosensitive quinoline structure.

  • Washing efficiency : Residual sulfate ions are removed through iterative water washes, ensuring >99% purity in the freebase intermediate.

Hydrochloric Acid Complexation

The freebase is dissolved in alcohols (methanol, ethanol, or 1-propanol) at room temperature, followed by stoichiometric addition of 36% hydrochloric acid. For quinine hydrochloride monohydrate (C₂₀H₂₄N₂O₂·HCl·H₂O), a 1:1 molar ratio of quinine:HCl is used, while the dihydrochloride form requires a 1:2 ratio.

Crystallization Dynamics

Post-reaction, the mixture is concentrated under reduced pressure until solids precipitate. Ethyl acetate or acetone (6–10 volumes relative to quinine) is added under reflux (65–75°C) to dissolve impurities, followed by rapid cooling to 4–8°C. This dual-solvent system achieves crystalline products with >98% enantiomeric purity.

Table 1: Solvent Systems and Yields in Patent CN101948468A

SolventHCl EquivalentsCrystallization SolventYield (%)Product Form
Methanol1.0Ethyl acetate120Monohydrate
Ethanol1.0Acetone118Monohydrate
1-Propanol1.0Acetone121Monohydrate
Methanol2.0Ethyl acetate121Dihydrochloride

Direct Neutralization of Quinine Freebase

Acetonitrile-Mediated Synthesis

An alternative route dissolves quinine freebase in acetonitrile, followed by dropwise addition of 37% hydrochloric acid (2 equivalents). Immediate crystallization occurs, yielding quinine dihydrochloride hemihydrate. While this method bypasses the sulfate conversion step, it produces a different hydrate form and requires rigorous solvent recovery due to acetonitrile’s toxicity.

Structural Implications

X-ray diffraction confirms that the dihydrochloride hemihydrate crystallizes in the monoclinic P2₁ space group, with chloride ions hydrogen-bonded to water molecules. This contrasts with the monohydrate’s orthorhombic lattice, underscoring the impact of stoichiometry on crystal packing.

Comparative Analysis of Methodologies

Yield and Purity

  • Sulfate conversion : Yields of 110–115% (theoretical basis) are attributed to the near-quantitative recovery of quinine during alkaline hydrolysis.

  • Direct neutralization : Limited to 85–90% yield due to acetonitrile’s incomplete solubilization of byproducts.

Industrial Scalability Challenges

Reflux Optimization

Large-scale reactors require precise temperature gradients during reflux to prevent localized overheating, which degrades quinine. Pilot studies show that maintaining 70±2°C with mechanical agitation achieves uniform dissolution of precipitates.

Solvent Recovery Systems

Ethyl acetate and acetone are reclaimed via fractional distillation, achieving 95% reuse rates. This reduces raw material costs by 40% in continuous production models.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The monohydrate exhibits a singlet at δ 8.52 ppm (C₉-H), unchanged from freebase, confirming protonation at the quinuclidine nitrogen.

  • HPLC : Retention times of 6.8 min (monohydrate) and 7.2 min (dihydrochloride) on a C18 column (0.1% TFA in water/acetonitrile).

Table 2: Physicochemical Properties of Hydrate Forms

PropertyMonohydrateDihydrochloride Hemihydrate
Melting Point (°C)158–160 (dec.)174–176 (dec.)
Specific Rotation (α)-168° (c=2, H₂O)-155° (c=1, EtOH)
Solubility (mg/mL)62.5 (H₂O)89.0 (H₂O)

Chemical Reactions Analysis

Types of Reactions

Quinine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medical Applications

1.1 Antimalarial Treatment

Quinine hydrochloride is primarily used to treat malaria caused by Plasmodium falciparum, particularly in cases where resistance to chloroquine is present. It acts as a blood schizonticide, inhibiting the growth of the malaria parasite by interfering with its ability to metabolize hemoglobin .

1.2 Dosage and Administration

  • Typical Dosage : The standard dosage for adults is usually 600 mg every 8 hours for seven days.
  • Administration Routes : Quinine can be administered orally or intravenously depending on the severity of the infection.

1.3 Side Effects

Common side effects include headache, tinnitus (ringing in the ears), and visual disturbances. More severe reactions can include thrombocytopenia (low platelet count), which is a significant concern during treatment .

Non-Medical Applications

2.1 Food and Beverage Industry

Quinine is well-known for its use as a flavoring agent in tonic water and other beverages due to its distinct bitter taste. Regulatory bodies have established maximum concentrations for quinine in food products to ensure consumer safety; for instance, the maximum concentration allowed in tonic water is typically around 83 mg/L .

2.2 Cosmetic Uses

Quinine hydrochloride is also utilized in cosmetic formulations, particularly hair care products. It is believed to promote hair growth and improve scalp health, although it can cause skin sensitization in some individuals .

Research Applications

Quinine hydrochloride hydrate has been extensively studied for its pharmacological properties beyond antimalarial effects:

3.1 Muscle Cramps

Research indicates that quinine effectively reduces the frequency and intensity of muscle cramps. A systematic review found that quinine reduced cramp frequency by approximately 28% over two weeks .

3.2 Neuropharmacological Studies

Recent studies have explored quinine's effects on potassium channels, particularly its role as an inhibitor of specific potassium currents in neurons. This has implications for understanding its effects on muscle function and potential therapeutic uses in neuromuscular disorders .

Case Studies

Several case studies highlight both the therapeutic benefits and adverse reactions associated with quinine hydrochloride:

  • Case Study 1 : A 26-year-old male developed a fixed eruption after consuming tonic water containing quinine, confirmed through patch testing with 1% quinine hydrochloride .
  • Case Study 2 : In a study involving volunteers consuming tonic water over two weeks, participants reported significant side effects such as blurred vision and headaches at higher dosages of quinine .

Table 1: Summary of Quinine Hydrochloride Applications

Application AreaUse CaseNotes
MedicalAntimalarial treatmentEffective against chloroquine-resistant malaria; common side effects include tinnitus and headache.
Food & BeverageFlavoring agent in tonic waterMaximum allowed concentration varies by region; typically around 83 mg/L in beverages.
CosmeticsHair care productsBelieved to enhance hair growth; potential for skin sensitization noted.
ResearchMuscle cramps treatmentReduces cramp frequency by approximately 28%; studied for neuropharmacological effects.

Table 2: Reported Side Effects of Quinine Hydrochloride

Side EffectSeverityFrequency
HeadacheCommonHigh
TinnitusCommonModerate
ThrombocytopeniaSevereRare
Visual disturbancesModerateModerate

Mechanism of Action

The exact mechanism of action of quinine hydrochloride hydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference is toxic to the parasite and helps in treating malaria. Quinine also affects muscle membrane and sodium channels, making it useful in treating certain muscular disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinine Sulfate Hydrate

Property Quinine Hydrochloride Hydrate Quinine Sulfate Hydrate
Molecular Formula C₂₀H₂₄N₂O₂·HCl·2H₂O (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O
Solubility Freely soluble in water, ethanol Slightly soluble in water, ethanol
Bitterness Value 200,000 Comparable (exact value not reported)
Pharmacological Use Antimalarial, muscle relaxant Antimalarial, less common in formulations
Crystal Structure Dihydrate form stabilizes solubility Hemisulfate monohydrate less soluble

Key Differences : The hydrochloride salt exhibits superior solubility in polar solvents, making it preferable for liquid formulations. The sulfate form is less soluble and often used in solid dosages .

Ranitidine Hydrochloride

Property This compound Ranitidine Hydrochloride
Bitterness Value 200,000 100,000
Sensor Response Stronger bitterness (Fig. 4, ) Weaker bitterness
Primary Use Antimalarial, research applications Antacid (H₂ blocker)

Key Differences : Quinine’s bitterness is twice that of ranitidine, complicating its use in oral formulations without taste-masking agents like cyclodextrins or oleic acid .

Chloroquine and Quinidine

Property This compound Chloroquine Diphosphate Quinidine Sulfate
Structure Cinchona alkaloid derivative Synthetic 4-aminoquinoline Stereoisomer of quinine
Antimalarial Use Limited due to toxicity First-line treatment (historical) Less effective than quinine
Pharmacokinetics Shorter half-life (~18 hours) Longer half-life (~40 days) Similar to quinine but cardiotoxic

Key Differences : Chloroquine’s superior safety profile displaced quinine in malaria treatment, while quinidine’s cardiotoxicity limits its use .

Other Bitter Pharmaceuticals

Compound Bitterness Value/Response Taste-Masking Challenges
This compound 200,000 Requires oleic acid or PRS for masking
Denatonium Benzoate Bitterest known compound (1 ppm) Resistant to masking agents
Berberine Hydrochloride Not quantified Masked by cyclodextrins

Key Insight: Quinine’s bitterness is intermediate but still requires advanced formulation strategies, such as nanocomposites, to improve patient compliance .

Research and Application Comparisons

  • Controlled Drug Delivery: this compound is embedded in saponite nanocomposites for sustained release, a strategy less commonly applied to ranitidine or chloroquine .
  • Antimicrobial Activity : Ethylhydrocuprein hydrochloride (a quinine analog) exhibits stronger in vitro activity against Streptococcus pneumoniae than quinine .

Q & A

Q. How to validate bitterness sensing assays using this compound as a reference standard?

  • Calibration : Construct a dose-response curve (e.g., 1–100 µM) using a bitterness sensor with a PVC-acrylic membrane .
  • Cross-validation : Compare sensor outputs with human sensory panels or cell-based taste receptor assays .
  • Reproducibility : Test intra- and inter-day variability (RSD ≤5%) across multiple batches .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine hydrochloride hydrate
Reactant of Route 2
Quinine hydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.